2-(2-Bromoethoxy)tetrahydro-2H-pyran
Overview
Description
Mechanism of Action
Target of Action
2-(2-Bromoethoxy)tetrahydro-2H-pyran is an organic building block It’s known to be used in the synthesis of various organic compounds .
Mode of Action
The compound has been synthesized by employing 2-bromoethanol as a starting reagent . It interacts with its targets through chemical reactions to form new compounds. The exact mode of action depends on the specific reaction conditions and the other reactants involved.
Biochemical Pathways
It’s used in the synthesis of various organic compounds, including 2-hydroxyethyl derivatives of cardiolipin analogs, furan-fused compounds, indoles, and pyrazoles . These compounds could potentially influence various biochemical pathways.
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific compounds it’s used to synthesize. For instance, it’s used in the preparation of 2-hydroxyethyl derivatives of cardiolipin analogs , which could potentially have effects on cell membrane structure and function.
Biochemical Analysis
Biochemical Properties
The role of 2-(2-Bromoethoxy)tetrahydro-2H-pyran in biochemical reactions is primarily as a building block in the synthesis of various compounds It interacts with enzymes, proteins, and other biomolecules in these reactions
Molecular Mechanism
It is known to participate in the synthesis of various compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(2-Bromoethoxy)tetrahydro-2H-pyran can be synthesized by employing 2-bromoethanol as a starting reagent . The reaction typically involves the condensation of 2-bromoethanol with tetrahydropyran under controlled conditions . The reaction conditions often include the use of a base such as potassium carbonate (K2CO3) to stabilize the product .
Industrial Production Methods
While specific industrial production methods are not extensively documented, the synthesis generally follows similar routes as laboratory preparation, with optimizations for scale and efficiency. The use of continuous flow reactors and advanced purification techniques may be employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromoethoxy)tetrahydro-2H-pyran undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxyl groups, to form different derivatives.
Condensation Reactions: It can participate in condensation reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include bases like potassium carbonate and nucleophiles such as alcohols and amines . Reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
Major products formed from reactions involving this compound include various heterocyclic compounds, such as furan-fused compounds, indoles, and pyrazoles .
Scientific Research Applications
2-(2-Bromoethoxy)tetrahydro-2H-pyran has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2-Bromoethanol: A starting reagent for the synthesis of 2-(2-Bromoethoxy)tetrahydro-2H-pyran.
2-(3-Bromopropoxy)tetrahydro-2H-pyran: A similar compound with a different alkyl chain length.
2-(6-Bromohexyloxy)tetrahydro-2H-pyran: Another related compound with a longer alkyl chain.
Uniqueness
This compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and form a wide range of derivatives. Its versatility as a building block in organic synthesis makes it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
2-(2-bromoethoxy)oxane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BrO2/c8-4-6-10-7-3-1-2-5-9-7/h7H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCUOLJOTJRUDIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20884985 | |
Record name | 2H-Pyran, 2-(2-bromoethoxy)tetrahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20884985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17739-45-6 | |
Record name | 2-(2-Bromoethoxy)tetrahydro-2H-pyran | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17739-45-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2H-Pyran, 2-(2-bromoethoxy)tetrahydro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017739456 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 17739-45-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=216078 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2H-Pyran, 2-(2-bromoethoxy)tetrahydro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2H-Pyran, 2-(2-bromoethoxy)tetrahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20884985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2-Bromoethoxy)tetrahydro-2H-pyran | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary function of 2-(2-Bromoethoxy)tetrahydro-2H-pyran in carbohydrate synthesis?
A1: this compound acts as a hydroxyethylating agent, enabling the introduction of a hydroxyethyl group (-CH₂CH₂OH) onto specific hydroxyl groups within carbohydrate molecules. This modification is achieved through a nucleophilic substitution reaction, where the hydroxyl group of the sugar displaces the bromine atom in this compound. [, ]
Q2: Can you provide specific examples of how this compound has been utilized in carbohydrate modification according to the provided research?
A2: Certainly. The research highlights two specific examples:
- Synthesis of 2-O-(2-hydroxyethyl)-D-glucose: Here, this compound selectively reacts with the O-2 position of a protected D-glucose derivative. Subsequent deprotection steps yield the final 2-O-(2-hydroxyethyl)-D-glucose. []
- Synthesis of 6-O-(2-hydroxyethyl)-D-glucose: In this case, this compound reacts with a protected form of D-glucose to introduce the hydroxyethyl group at the O-6 position. Following deprotection, the desired 6-O-(2-hydroxyethyl)-D-glucose is obtained. []
Q3: Why is the use of protecting groups necessary in these reactions?
A3: Protecting groups play a crucial role in ensuring the regioselectivity of the reaction. Carbohydrates possess multiple hydroxyl groups, and without protection, this compound could react at undesired positions, leading to a mixture of products. The strategic use of protecting groups, such as α,α-dimethoxytoluene or 1,2∶3,5-di-O-methylene, allows for specific hydroxyl groups to be available for reaction with this compound, directing the modification to the desired location. [, ]
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